Cas no 49759-64-0 ((2S)-2-{(benzyloxy)carbonylamino}-3-(3-fluorophenyl)propanoic acid)

(2S)-2-{(Benzyloxy)carbonylamino}-3-(3-fluorophenyl)propanoic acid is a chiral amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a 3-fluorophenyl substituent. This compound is valuable in peptide synthesis, where the Cbz group provides selective protection for the amine functionality, enabling controlled deprotection under mild hydrogenolysis conditions. The fluorine substitution enhances metabolic stability and influences electronic properties, making it useful in medicinal chemistry research. Its stereochemical purity (S-configuration) ensures consistency in chiral applications. The carboxylate moiety allows further functionalization, facilitating its incorporation into complex molecular architectures. This product is particularly relevant in the development of fluorinated bioactive compounds and as a building block for pharmaceutical intermediates.
(2S)-2-{(benzyloxy)carbonylamino}-3-(3-fluorophenyl)propanoic acid structure
49759-64-0 structure
Product Name:(2S)-2-{(benzyloxy)carbonylamino}-3-(3-fluorophenyl)propanoic acid
CAS No:49759-64-0
MF:C17H16FNO4
MW:317.311648368835
MDL:MFCD00797569
CID:867260
PubChem ID:14380134
Update Time:2025-06-12

(2S)-2-{(benzyloxy)carbonylamino}-3-(3-fluorophenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (S)-2-(((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid
    • AK106136
    • ANW-73141
    • Cbz-3-Fluoro-L-Phenylalanine
    • Cbz-L-m-FPhe
    • CTK8C4792
    • KB-48768
    • SureCN7480565
    • Z-L-Phe(3F)
    • (2S)-2-{(benzyloxy)carbonylamino}-3-(3-fluorophenyl)propanoic acid
    • (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3-fluorophenyl)propanoic acid
    • CS-0304770
    • CBZ-L-3-FLUOROPHENYLALANINE
    • (S)-2-(benzyloxycarbonylamino)-3-(3-fluorophenyl)propanoic acid
    • (S)-2-(((BENZYLOXY)CARBONYL)AMINO)-3-(3-FLUOROPHENYL)PROPANOICACID
    • DTXSID20559580
    • EN300-12577222
    • N-[(Benzyloxy)carbonyl]-3-fluoro-L-phenylalanine
    • (2S)-3-(3-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
    • Cbz-3-fluoro-L-Phe
    • SCHEMBL7480565
    • 49759-64-0
    • L-Phenylalanine, 3-fluoro-N-[(phenylmethoxy)carbonyl]-
    • DB-336308
    • N-alpha-Carbobenzoxy-3-fluoro-L-phenylalanine
    • MDL: MFCD00797569
    • Inchi: 1S/C17H16FNO4/c18-14-8-4-7-13(9-14)10-15(16(20)21)19-17(22)23-11-12-5-2-1-3-6-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m0/s1
    • InChI Key: PTHVXSGNDJTPEX-HNNXBMFYSA-N
    • SMILES: FC1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 317.10633615g/mol
  • Monoisotopic Mass: 317.10633615g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 8
  • Complexity: 398
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 75.6Ų

(2S)-2-{(benzyloxy)carbonylamino}-3-(3-fluorophenyl)propanoic acid Pricemore >>

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Additional information on (2S)-2-{(benzyloxy)carbonylamino}-3-(3-fluorophenyl)propanoic acid

Recent Advances in the Study of (2S)-2-{(benzyloxy)carbonylamino}-3-(3-fluorophenyl)propanoic acid (CAS: 49759-64-0)

The compound (2S)-2-{(benzyloxy)carbonylamino}-3-(3-fluorophenyl)propanoic acid (CAS: 49759-64-0) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This chiral amino acid derivative, characterized by a benzyloxycarbonyl (Cbz) protecting group and a 3-fluorophenyl moiety, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have explored its utility in peptide synthesis, enzyme inhibition, and as a building block for novel therapeutic agents.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of this compound in the design of protease inhibitors. The researchers utilized (2S)-2-{(benzyloxy)carbonylamino}-3-(3-fluorophenyl)propanoic acid as a precursor to develop selective inhibitors of thrombin, a critical enzyme in blood coagulation. The study demonstrated that the fluorophenyl group enhances binding affinity to the enzyme's active site, while the Cbz group facilitates further chemical modifications. Molecular docking simulations supported these findings, revealing favorable interactions with key residues in the thrombin binding pocket.

In the field of neurodegenerative disease research, a team from MIT reported in ACS Chemical Neuroscience (2024) on the use of this compound for developing modulators of gamma-secretase activity. The 3-fluorophenyl moiety was found to influence the compound's ability to selectively target amyloid precursor protein (APP) processing, potentially offering a new approach to Alzheimer's disease treatment. The study highlighted the importance of the stereochemistry at the 2-position, with the (S)-configuration showing superior biological activity compared to its (R)-counterpart.

Recent synthetic methodology developments have also focused on this compound. A 2024 Organic Letters publication described an improved asymmetric synthesis route for (2S)-2-{(benzyloxy)carbonylamino}-3-(3-fluorophenyl)propanoic acid using a novel chiral auxiliary. This method achieved >99% enantiomeric excess with significantly improved yield (82%) compared to previous approaches. The authors emphasized the scalability of this process, which could facilitate larger-scale production for pharmaceutical applications.

Pharmacokinetic studies have revealed interesting properties of derivatives based on this scaffold. Research published in Drug Metabolism and Disposition (2023) showed that compounds incorporating this structural motif exhibit favorable blood-brain barrier penetration, making them particularly valuable for CNS-targeted therapies. The fluorophenyl group was found to influence metabolic stability, with the 3-fluoro substitution pattern providing optimal resistance to oxidative metabolism while maintaining desirable physicochemical properties.

Looking forward, several pharmaceutical companies have included derivatives of (2S)-2-{(benzyloxy)carbonylamino}-3-(3-fluorophenyl)propanoic acid in their preclinical pipelines. Patent applications filed in 2024 suggest potential applications in oncology (as kinase inhibitor scaffolds) and infectious diseases (as antiviral agents). The versatility of this compound, combined with recent synthetic advances and growing understanding of its biological activities, positions it as an important building block in contemporary drug discovery efforts.

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